molecular formula C8H6FNO5 B2593017 Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate CAS No. 1263283-00-6

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

Cat. No.: B2593017
CAS No.: 1263283-00-6
M. Wt: 215.136
InChI Key: WCFZLXHYGBOJQT-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate ( 1263283-00-6) is a benzoate ester derivative of high value in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C₈H₆FNO₅ and a molecular weight of 215.14 g/mol, is characterized by the presence of fluoro, nitro, and hydroxy functional groups on the aromatic ring, making it a versatile and multifunctional synthetic building block . Its primary research application lies in its role as a key intermediate in the development and production of active pharmaceutical ingredients (APIs) . The specific arrangement of substituents on the benzene ring is a common pharmacophore in medicinal chemistry, and related nitrobenzoate compounds are frequently employed in the synthesis of molecules with investigated biological activities, such as kinase inhibitors and antibiotic agents . The compound should be stored in a well-closed container, protected from light, and in a cool, dry place . As a standard practice, researchers should consult the safety data sheet (SDS) prior to use. This product is for research and further manufacturing use only, not for direct human use .

Properties

IUPAC Name

methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(9)6(7(4)11)10(13)14/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZLXHYGBOJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of Methyl 4 Fluoro 2 Hydroxy 3 Nitrobenzoate

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on the Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate ring is expected to be exceptionally difficult. The benzene (B151609) ring is highly deactivated due to the presence of three strong electron-withdrawing groups: the nitro group, the fluorine atom, and the methyl ester group. numberanalytics.com The hydroxyl group is a powerful activating group and an ortho-, para-director; however, its influence is likely insufficient to overcome the cumulative deactivating effect of the other substituents.

The directing effects of the existing groups are as follows:

-OH group: Strongly activating, directs ortho and para. The para position is occupied by fluorine, and one ortho position is occupied by the nitro group.

-NO2 group: Strongly deactivating, directs meta.

-F group: Deactivating via induction but ortho-, para-directing via resonance.

-COOCH3 group: Deactivating, directs meta.

Considering the positions on the ring, the C5 and C6 positions are available for substitution. The C6 position is ortho to the activating hydroxyl group, but also ortho to the deactivating ester group. The C5 position is meta to the hydroxyl and ester groups but ortho to the fluorine and meta to the nitro group. The powerful deactivation of the ring suggests that forcing conditions (high temperatures, strong acids) would be required for any reaction to proceed, likely resulting in low yields and potential decomposition. numberanalytics.com

Nucleophilic Aromatic Substitution Reactions at the Fluorine Position

The fluorine atom at the C4 position is highly activated for nucleophilic aromatic substitution (SNAF). This activation is primarily due to the strong electron-withdrawing nitro group located ortho to the fluorine. nih.govnih.gov The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy for the substitution. numberanalytics.comnih.gov

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.

Common nucleophiles that can displace the fluorine include amines, alkoxides, and thiolates. For instance, reaction with an amine like pyrrolidine (B122466) would be expected to yield the corresponding 4-(pyrrolidin-1-yl) derivative. researchgate.net

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Nucleophile Reagent Example Solvent Typical Conditions Product Type
Amine R₂NH (e.g., Pyrrolidine) DMF, DMSO Room Temp. to 80°C 4-Amino derivative
Alkoxide RONa (e.g., Sodium Methoxide) Corresponding Alcohol (MeOH) Room Temp. to Reflux 4-Alkoxy derivative

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. numberanalytics.com This transformation can be achieved using a variety of reducing agents, and the choice of agent can sometimes allow for chemoselectivity. nih.govcardiff.ac.uk

Common methods for the reduction of a nitro group include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This method is highly efficient but may also reduce other functional groups if present.

Metal-Acid Systems: Using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst. organic-chemistry.org

Chemical Reductants: Using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or sodium dithionite (B78146) (Na₂S₂O₄). jsynthchem.com

The reduction of this compound would yield Methyl 3-amino-4-fluoro-2-hydroxybenzoate. The reaction mechanism generally involves intermediate species such as nitroso and hydroxylamine (B1172632) compounds, which are typically reduced further to the final amine product under the reaction conditions. rsc.orgorientjchem.org

Table 2: Common Reagents for Nitro Group Reduction

Reagent System Typical Conditions Selectivity Notes
H₂, Pd/C RT, 1-4 atm H₂ Can reduce alkenes, alkynes. May cause dehalogenation.
Fe, HCl Reflux Generally well-tolerated by other functional groups.
SnCl₂·2H₂O EtOH, Reflux Mild conditions, often used for selective reductions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo reactions typical of phenols, such as O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. The reaction proceeds via an Sₙ2 mechanism.

O-Acylation (Esterification): The hydroxyl group can react with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form a phenolic ester.

The reactivity of the hydroxyl group can be influenced by the adjacent bulky and electron-withdrawing nitro group, which may affect its acidity and steric accessibility. researchgate.net Protonation of the hydroxyl group under strongly acidic conditions can convert it into a better leaving group (-OH₂⁺), but this is generally less favorable for phenols compared to alcohols. libretexts.orgmsu.edu

Ester Hydrolysis and Transesterification Pathways

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This is typically achieved by heating with an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. The presence of multiple electron-withdrawing groups on the ring would likely increase the rate of basic hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring heating the ester in the presence of a strong acid (e.g., H₂SO₄, HCl) and excess water.

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, heating this compound in ethanol (B145695) with a catalytic amount of sulfuric acid would lead to the formation of Ethyl 4-fluoro-2-hydroxy-3-nitrobenzoate.

The steric hindrance from the ortho-hydroxyl and nitro groups might slow down the rate of these reactions compared to less substituted esters. arkat-usa.orgrsc.org

Mechanistic Elucidation Studies

Specific mechanistic elucidation studies for reactions involving this compound have not been reported. However, the mechanisms for each of its potential reactions are well-established for analogous systems.

SNAF: The mechanism would be confirmed by the isolation or spectroscopic observation of a Meisenheimer complex, or through kinetic studies showing a second-order rate law. nih.gov

Nitro Reduction: Mechanistic studies on nitroaromatic reduction have identified nitroso and hydroxylamine intermediates. The exact pathway can depend on the reductant and conditions used. nih.govrsc.orgorientjchem.org

Ester Hydrolysis: Isotopic labeling studies (e.g., using ¹⁸O-labeled water or hydroxide) on analogous esters have firmly established the acyl-oxygen cleavage pathway for both acidic and basic hydrolysis. oieau.fr

Any future mechanistic studies on this specific compound would likely employ computational modeling (DFT calculations) to map reaction energy profiles and kinetic experiments to determine reaction orders and substituent effects.

Computational and Theoretical Chemistry Studies of Methyl 4 Fluoro 2 Hydroxy 3 Nitrobenzoate and Analogs

Molecular Modeling for Conformation and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate, these methods are essential for understanding its three-dimensional structure (conformation) and how individual molecules interact with each other in the solid state or in solution.

Studies on analogous compounds, such as Methyl 4-hydroxy-3-nitrobenzoate, reveal significant insights. This related molecule crystallizes with two unique molecules in its asymmetric unit, indicating slight conformational differences. mdpi.comresearchgate.net Both the nitro and methyl ester groups lie nearly in the plane of the benzene (B151609) ring. mdpi.comresearchgate.net A crucial feature is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the adjacent nitro group, which creates a planar six-membered ring structure (an S(6) ring motif). mdpi.comresearchgate.net It is highly probable that this compound adopts a similar planar conformation stabilized by an intramolecular hydrogen bond between its 2-hydroxy group and the 3-nitro group.

In the crystal lattice, molecules are held together by a network of non-covalent interactions. For Methyl 4-hydroxy-3-nitrobenzoate, the crystal structure is stabilized by an extensive network of twelve hydrogen bonds and two π-stacking interactions, which link the molecules into stacked sheets. mdpi.comresearchgate.net Similar interactions, including C-H···O hydrogen bonds and π-π stacking, are expected to govern the crystal packing of this compound. The fluorine atom may also participate in weak C-H···F interactions. researchgate.net

Table 2: Expected Intermolecular Interactions in Solid this compound (by Analogy)

Interaction TypeDescriptionExpected Role in Crystal Structure
C-H···O Hydrogen Bonds Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom (e.g., from a nitro or ester group).Links molecules into dimers and extended chains or sheets. nih.gov
π-π Stacking Attractive, noncovalent interactions between the electron clouds of aromatic rings.Contributes to the stacking of molecules into columns or layers. mdpi.comresearchgate.net
C-H···F Interactions Weak interactions involving the fluorine substituent.Provides additional stabilization to the crystal lattice. researchgate.net
Intramolecular O-H···O Hydrogen Bond Strong hydrogen bond between the 2-hydroxy proton and an oxygen of the 3-nitro group.Enforces a planar molecular conformation. mdpi.comresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) in Substituted Benzoates

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or other properties, such as chromatographic retention. nih.govekb.eg These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods, like multiple linear regression, to find an equation that best predicts the property of interest. ekb.egchemrxiv.org

For substituted benzoates, QSRR studies have been used to predict biological activity against microorganisms. nih.gov In these studies, the activity is often found to be dependent on physicochemical parameters that can be calculated or measured.

Table 3: Common Descriptors in QSRR Models for Substituted Benzoates

DescriptorSymbolDescriptionRelevance to Reactivity/Activity
Lipophilicity Parameter K or logPMeasures the compound's affinity for a nonpolar solvent versus a polar one (e.g., octanol (B41247) vs. water).Relates to the ability of the molecule to partition into cell membranes or nonpolar environments. nih.gov
Acid Dissociation Constant pKaIndicates the acidity of a functional group, such as the hydroxyl group.The degree of ionization affects solubility, membrane transport, and interaction with biological targets. nih.gov
Van der Waals Volume VwA measure of the steric bulk of the molecule or a substituent.Steric hindrance can influence how a molecule fits into an active site or approaches a reaction center. nih.gov
Electronic Parameters Hammett constants (σ)Quantify the electron-donating or electron-withdrawing effect of substituents on the benzene ring.Affects the electron density at the reaction center, influencing reaction rates.

By developing a QSRR model for a series of substituted nitrobenzoates, one could predict the reactivity of this compound without needing to synthesize and test it, accelerating the discovery process. chemrxiv.org

Prediction of Spectroscopic Signatures for Structural Confirmation

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and structural confirmation. Methods like DFT can accurately calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shielding constants (which are converted to NMR chemical shifts).

For this compound, computational prediction of its ¹H NMR spectrum would be particularly useful. Based on data from analogous compounds like Methyl 2-hydroxy-3-nitrobenzoate, specific chemical shifts can be anticipated. nih.gov The proton of the hydroxyl group involved in a strong intramolecular hydrogen bond is expected to be significantly deshielded, appearing far downfield. The aromatic protons will appear as distinct signals whose splitting patterns are determined by their coupling to each other and to the fluorine atom. The methyl ester protons will typically appear as a singlet in the upfield region of the spectrum.

Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton GroupEnvironmentPredicted Chemical Shift (ppm)Multiplicity
-OH Intramolecularly hydrogen-bonded to nitro group> 11.0Singlet (broad)
Aromatic-H (at C5) Ortho to ester, meta to nitro and fluoro~8.0 - 8.2Doublet of doublets (dd)
Aromatic-H (at C6) Ortho to fluoro, meta to ester and nitro~7.2 - 7.4Doublet of doublets (dd)
-OCH₃ Methyl ester~3.9 - 4.1Singlet (s)

These predicted spectra serve as a guide for experimentalists, helping to assign peaks in measured spectra and confirm that the synthesized compound has the correct structure.

Applications of Methyl 4 Fluoro 2 Hydroxy 3 Nitrobenzoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Biologically Relevant Scaffolds

The structure of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate contains key features that are indicative of its potential as a precursor for biologically active molecules. The ortho-hydroxy-nitroaromatic scaffold is a common starting point for the synthesis of various heterocyclic systems.

Potential Synthesis of Benzoxazole (B165842) Derivatives:

The 2-amino-3-fluorophenol (B155953) moiety, which can be derived from this compound through the reduction of the nitro group, is a critical building block for the synthesis of substituted benzoxazoles. Benzoxazole cores are present in numerous pharmacologically active compounds. The general synthetic approach would involve the reduction of the nitro group to an amine, followed by cyclization with a suitable carboxylic acid derivative.

Hypothetical Reaction Scheme:

Reduction of the Nitro Group: The nitro group of this compound can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This would yield Methyl 3-amino-4-fluoro-2-hydroxybenzoate.

Cyclization to Benzoxazole: The resulting 2-aminophenol (B121084) derivative can then be reacted with a carboxylic acid or its equivalent (e.g., acyl chloride, orthoester) to form the benzoxazole ring. The fluorine atom at the 4-position and the methyl ester at the 5-position of the resulting benzoxazole would offer further points for diversification.

While specific examples utilizing this compound were not found, the synthesis of fluoro-benzimidazole derivatives, a related class of heterocycles, often starts from fluorinated o-phenylenediamines, which are structurally analogous to the potential 2-aminophenol intermediate.

Building Block for Advanced Materials Research

The catechol-like functionality (ortho-dihydroxybenzene), which can be generated from the 2-hydroxy-3-nitrobenzoate structure, is a key feature in the design of advanced materials, particularly in the realm of polymers and surface chemistry.

Potential for Catechol-Based Polymers:

Following the reduction of the nitro group and potential hydrolysis of the ester and demethylation, a catechol derivative could be obtained. Catechols are well-known for their strong adhesive properties, inspired by mussel adhesive proteins. These functionalities can be incorporated into polymer backbones to create advanced adhesives, coatings, and hydrogels. The fluorine atom could impart unique properties such as hydrophobicity and thermal stability to the resulting polymer.

Fluorinated Benzoxazine Precursors:

Fluorinated benzoxazines are monomers for high-performance polybenzoxazine resins, which are known for their excellent thermal stability, low dielectric constants, and good flame retardancy. The synthesis of fluorinated benzoxazines often involves the reaction of a fluorinated amine with a phenol (B47542) and formaldehyde. While not a direct application, derivatives of this compound could potentially be explored in the synthesis of novel fluorinated phenolic or amino precursors for such materials.

Role in Target-Oriented Synthesis

In the context of target-oriented synthesis, a building block like this compound would be valuable for the construction of complex molecules with specific biological targets. The strategic placement of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.

The synthesis of complex natural products or designed molecules like kinase inhibitors often relies on the availability of highly functionalized aromatic building blocks. The presence of a fluorine atom is particularly significant in medicinal chemistry, as its introduction can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While no specific total synthesis or drug development program explicitly citing the use of this compound was identified in the available literature, its potential is evident. For instance, in the synthesis of kinase inhibitors, substituted anilines and phenols are common starting materials. The functional group array in this compound could be strategically manipulated to construct the core structures of various inhibitor classes.

Advanced Characterization Techniques in Chemical Research for Methyl 4 Fluoro 2 Hydroxy 3 Nitrobenzoate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (C₈H₆FNO₅), this technique would be used to verify its exact mass, lending strong support to its proposed structure. However, specific HRMS data for this compound is not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. Techniques such as ¹H NMR and ¹³C NMR would provide information about the chemical environment of each hydrogen and carbon atom, respectively. Furthermore, 2D NMR experiments like COSY, HSQC, and HMBC would be employed to establish the connectivity between atoms, allowing for the unambiguous assignment of the compound's constitution and the relative positions of the fluoro, hydroxyl, nitro, and methyl ester groups on the benzene (B151609) ring. Despite the utility of this technique, specific NMR spectroscopic data for this compound has not been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrations of specific bonds, such as O-H (hydroxyl), C=O (ester), N-O (nitro), and C-F (fluoro) groups. Analysis of these spectra would confirm the presence of the key functional groups within this compound. Regrettably, no IR or Raman spectral data for this compound is publicly accessible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. A successful crystallographic analysis of this compound would reveal the planarity of the benzene ring, the orientation of the substituents, and any hydrogen bonding or other non-covalent interactions in the solid state. At present, the crystal structure of this compound has not been determined and reported in crystallographic databases.

Future Perspectives in the Academic Research of Methyl 4 Fluoro 2 Hydroxy 3 Nitrobenzoate

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where enantiomeric purity is often critical. For Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate, which is achiral, the introduction of chiral centers through subsequent reactions is a likely area of investigation. Future research will likely focus on developing asymmetric routes to derivatives of this compound.

One promising avenue is the use of chiral catalysts in reactions involving the aromatic ring or its substituents. For instance, asymmetric functionalization of the carbon-hydrogen bonds of the aromatic ring could be achieved using transition-metal catalysts paired with chiral ligands. Rhodium-catalyzed asymmetric conjugate arylation has been successfully used for the synthesis of chiral phenols, and similar strategies could be adapted for derivatives of this compound. rsc.org

Another approach could involve the enantioselective transformation of the existing functional groups. For example, if the nitro group were to be reduced to an amine, this could then be a handle for further chiral derivatization. Similarly, reactions at the hydroxyl group could be mediated by chiral catalysts to introduce stereocenters. The development of organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, could also play a significant role in achieving high enantioselectivity in reactions involving derivatives of this compound.

Catalyst TypePotential ReactionExpected Outcome
Chiral Rhodium ComplexAsymmetric C-H functionalizationIntroduction of a chiral substituent on the aromatic ring
Organocatalyst (e.g., Cinchona-derived)Enantioselective addition to a derivativeFormation of a new stereocenter with high enantiomeric excess
Chiral Phosphoric AcidsAsymmetric transformations of derivativesCatalyzing stereoselective reactions on functional group derivatives

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique pathways for chemical synthesis, often proceeding under mild conditions and with high selectivity, avoiding the need for harsh reagents.

Photochemical Transformations: The presence of a nitro group on the aromatic ring of this compound makes it a candidate for photochemical reactions. Ortho-nitrobenzyl compounds are known to be photoreactive, undergoing intramolecular hydrogen abstraction upon UV irradiation to form nitroso products. cdnsciencepub.comnih.govresearchgate.net This reactivity could be exploited to introduce new functional groups or to trigger specific chemical transformations in a spatially and temporally controlled manner. For instance, light could be used to deprotect a caged compound or to initiate a ring-closing reaction in a more complex derivative.

Electrochemical Transformations: The electrochemical reduction of nitroaromatic compounds is a well-established process. koreascience.krresearchgate.net By carefully controlling the electrode potential, the nitro group of this compound can be selectively reduced to a nitroso, hydroxylamino, or amino group. iiste.orgnih.gov These transformations provide access to a range of new derivatives with different chemical properties and potential applications. Electrochemical methods can be particularly advantageous as they are often more environmentally friendly than traditional chemical reductions, which may use stoichiometric metal hydrides or catalytic hydrogenation with high-pressure hydrogen.

Transformation TypeKey Intermediate/ProductPotential Advantages
Photochemical (UV irradiation)o-Nitrosobenzaldehyde derivativeHigh spatial and temporal control
Electrochemical ReductionHydroxylamine (B1172632) or Amine derivativeMild reaction conditions, avoids harsh chemical reagents

Integration with Machine Learning for Reaction Prediction and Optimization

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying the major products and predicting yields. researchgate.net For example, an AI model could predict the regioselectivity of further electrophilic aromatic substitution on the this compound ring, saving significant experimental time and resources. rsc.orgchemrxiv.orgresearchgate.net

Optimization of Synthesis: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and purity of a desired product. rsc.org This is particularly valuable for complex, multi-step syntheses of derivatives of this compound. By systematically exploring the reaction parameter space, ML can identify optimal conditions that may not be intuitive to a human chemist.

Machine Learning ApplicationSpecific TaskPotential Impact
Reaction Outcome PredictionPredicting regioselectivity of further substitutionReduced number of trial-and-error experiments
Synthesis OptimizationOptimizing reaction conditions for derivativesImproved yields and purity, faster process development
Catalyst DesignIdentifying optimal chiral catalysts for asymmetric synthesisAccelerated discovery of efficient enantioselective routes

Sustainable Synthesis Approaches for Fluorinated Nitrohydroxybenzoates

The principles of green chemistry are increasingly guiding academic and industrial research, with a focus on developing more environmentally benign and sustainable chemical processes. scientificupdate.commdpi.comnih.gov

Sustainable Fluorination: The introduction of fluorine atoms into organic molecules is of great importance in medicinal chemistry. criver.com However, traditional fluorination methods often rely on hazardous reagents. Future research into the synthesis of this compound and related compounds will likely focus on more sustainable fluorination techniques. numberanalytics.comnumberanalytics.com This could include the use of milder and more selective fluorinating agents, as well as exploring biocatalytic approaches to fluorination. nih.gov

Greener Nitration: The nitration of aromatic compounds is a fundamental reaction in organic chemistry, but it traditionally uses a mixture of concentrated nitric and sulfuric acids, which is corrosive and generates significant waste. Future research may explore greener nitration methods, such as the use of solid acid catalysts or milder nitrating agents, to improve the sustainability of the synthesis of nitroaromatic compounds.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. sioc.ac.cnresearchgate.net Future research could explore the use of engineered enzymes for the synthesis of this compound or its derivatives. For example, a biocatalyst could be developed for the selective nitration or fluorination of a precursor molecule under mild, aqueous conditions.

Sustainability ApproachFocus AreaPotential Improvement
Sustainable FluorinationUse of milder fluorinating agents, biocatalysisReduced hazard and environmental impact
Greener NitrationSolid acid catalysts, alternative nitrating agentsLess corrosive conditions, reduced acid waste
BiocatalysisEnzymatic synthesis of precursors or derivativesHigh selectivity, mild reaction conditions, aqueous media

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate, and how can competing functional group reactivities be managed?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoate precursor. Key steps include:

Fluorination : Electrophilic aromatic substitution (EAS) using a fluorine source (e.g., Selectfluor®) at the para position relative to the hydroxyl group.

Nitration : Directed nitration at the meta position to the hydroxyl group, leveraging the ortho/para-directing effects of the hydroxyl group. Competing reactivity between the hydroxyl and ester groups must be controlled by protecting the hydroxyl group (e.g., acetyl or tert-butyldimethylsilyl protection) prior to nitration .

Esterification : Methyl ester formation via acid-catalyzed reaction with methanol or using dimethyl sulfate under basic conditions.

Critical Consideration : Monitor regioselectivity using NMR and LC-MS to confirm nitro group placement and avoid over-nitration.

Advanced: How can hydrogen bonding networks in this compound crystals be analyzed using graph set theory?

Methodological Answer:
Graph set theory (Etter’s formalism) provides a systematic way to classify hydrogen bonding patterns:

  • Designation : Assign hydrogen bonds as D (donors) and A (acceptors). For this compound, the hydroxyl (-OH) and nitro (-NO₂) groups act as donors/acceptors.
  • Graph Sets : Identify patterns like R₂²(8) (eight-membered rings) or C(6) (chains) using crystallographic data.
  • Tools : Use software like Mercury or CrystalExplorer to visualize and quantify interactions. For example, the hydroxyl group may form intramolecular hydrogen bonds with the nitro group, stabilizing the planar conformation .

Data Contradiction : If experimental hydrogen bond lengths deviate from theoretical values (e.g., >0.1 Å), re-examine crystallographic refinement parameters (e.g., thermal motion or disorder modeling) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent effects:
    • The hydroxyl proton appears downfield (δ 10–12 ppm) due to hydrogen bonding.
    • Fluorine coupling (³J~5–8 Hz) in aromatic protons adjacent to the F atom.
  • IR Spectroscopy : Confirm functional groups via O-H stretch (~3200 cm⁻¹), nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹), and ester C=O (~1700 cm⁻¹).
  • X-ray Diffraction (XRD) : Resolve regiochemistry and crystal packing. Use SHELXL for refinement, especially for handling disordered nitro or fluoro groups .

Advanced: How can competing electron-withdrawing effects (fluoro vs. nitro groups) influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Electronic Effects :
    • The nitro group is strongly electron-withdrawing (-I, -M), deactivating the ring and directing electrophiles to meta positions.
    • The fluoro group (-I, +M) exerts weaker deactivation but can enhance para-directed reactions.
  • Case Study : In Suzuki-Miyaura coupling, the nitro group may hinder cross-coupling at adjacent positions. Mitigate by reducing nitro to amine (-NH₂) temporarily, then re-oxidizing post-functionalization .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites.

Advanced: What strategies resolve data contradictions during crystallographic refinement of this compound?

Methodological Answer:
Common issues and solutions:

Disorder in Nitro Groups : Model split positions using PART instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to stabilize refinement .

Twinned Crystals : Test for twinning via ROTAX analysis in PLATON. Use TWIN and BASF commands in SHELXL for integration.

Hydrogen Bond Ambiguity : Compare hydrogen bond geometries (distance/angle) with Cambridge Structural Database (CSD) entries to validate outliers .

Basic: How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Dissolve in buffers (pH 1–13), monitor degradation via HPLC at 25°C/40°C.
    • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Nitro compounds often decompose sharply above 150°C.
  • Hydrolysis Risk : The ester group may hydrolyze under basic conditions. Track via LC-MS for methyl ester loss (m/z shift ~-30 Da) .

Advanced: How does steric hindrance from the methyl ester group influence supramolecular assembly in crystals?

Methodological Answer:

  • Packing Analysis : Use CrystalExplorer to calculate Hirshfeld surfaces. The methyl ester’s steric bulk may limit π-π stacking but promote C-H···O interactions with nitro groups.
  • Case Study : Compare packing motifs with analogs (e.g., ethyl esters) to isolate steric effects. For example, methyl esters often adopt a twisted conformation, reducing close contacts .

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